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molecular formula C9H15NO2 B072715 Ethyl 2-amino-1-cyclohexene-1-carboxylate CAS No. 1128-00-3

Ethyl 2-amino-1-cyclohexene-1-carboxylate

Cat. No. B072715
M. Wt: 169.22 g/mol
InChI Key: JBZVWABPSHNPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902203B2

Procedure details

The title compound was prepared according to the procedure of Example 3B substituting ethyl 2-aminocyclohex-1-ene-1-carboxylate for the product of Example 3A (0.960 g, 97%). MS (ESI−) m/z 166 (M−H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0.96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[C:8]([O:10][CH2:11]C)=[O:9].C(C(CC)CNC1N=CC=CC=1C(OCC)=[O:21])C>>[NH:1]1[C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[C:8](=[O:9])[O:10][C:11]1=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CCCC1)C(=O)OCC
Step Two
Name
product
Quantity
0.96 g
Type
reactant
Smiles
C(C)C(CNC1=C(C(=O)OCC)C=CC=N1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(OC(C2=C1CCCC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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